N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-12-15(2)28(13-19(29)25-18-10-8-17(24)9-11-18)23(30)20(14)22-26-21(27-31-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFHLHIHQAJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Bromophenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyridine ring : Known for its role in biological activity, particularly in drug design.
- Oxadiazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer properties.
The biological activity of this compound is believed to involve:
- Enzyme inhibition : It may interact with specific enzymes or receptors, modulating their activity.
- Cell cycle arrest : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine derivatives. For instance:
- In vitro studies : Compounds similar to N-(4-bromophenyl)-2-(4,6-dimethyl-2-oxo...) have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U87 MG (glioblastoma) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-2-(4,6-dimethyl...) | MCF-7 | 0.65 |
| N-(4-bromophenyl)-2-(4,6-dimethyl...) | A549 | 2.41 |
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that similar compounds can effectively inhibit bacterial growth:
- Gram-positive and Gram-negative bacteria : Compounds with oxadiazole rings have shown inhibitory effects against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
Comparison with Similar Compounds
Pyridazinone Derivatives with FPR Activity
Example Compounds :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Key Differences :
- Core Structure: Pyridazinone (1,2-diazine) vs. pyridinone (1,2,4-oxadiazole-substituted).
- Substituents: Methoxybenzyl groups on pyridazinone vs. dimethyl and phenyl-oxadiazole on pyridinone.
- Biological Activity: These pyridazinones act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and neutrophil chemotaxis. The target compound’s oxadiazole-pyridinone scaffold may enhance receptor selectivity or stability .
AMC3 (Compound 2a)
Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide.
Comparison :
- Substituents: Cyano and 3-methoxyphenyl groups on pyridinone vs. dimethyl and phenyl-oxadiazole in the target compound.
- Activity: AMC3 modulates FPRs, with the cyano group influencing electronic properties and binding affinity. The dimethyl groups in the target compound may increase steric bulk, altering receptor interaction .
Oxadiazole-Isopropylamide Proteasome Inhibitors
Examples :
- 11g: 2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide
- 11h: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Key Differences :
- Core : Isopropylamide vs. bromophenylacetamide.
- Oxadiazole Position: Substituted on a methylene linker vs. directly fused to pyridinone.
- Activity: These compounds inhibit proteasomes non-covalently. The target compound’s pyridinone-oxadiazole system may offer distinct binding modes or pharmacokinetic profiles .
Comparison :
- Substituents: Difluorophenyl vs. pyridinone-oxadiazole in the target compound.
- Structural Features : Simpler acetamide with halogenated aryl groups. The dihedral angle (66.4°) between aromatic rings in this analog influences crystal packing and solubility, whereas the target compound’s fused heterocycles likely reduce conformational flexibility .
Structural and Pharmacological Data Table
Key Findings and Implications
Receptor Selectivity : Substituents on heterocyclic cores (e.g., methoxybenzyl vs. phenyl-oxadiazole) critically influence FPR subtype selectivity. The target compound’s dimethyl groups may enhance hydrophobic interactions with FPR2 .
Metabolic Stability : Oxadiazole rings (as in 11g and the target compound) improve resistance to enzymatic degradation compared to simpler acetamides .
Synthetic Feasibility : Carbodiimide-mediated coupling () is a viable route for synthesizing bromophenylacetamide derivatives, though the target compound’s fused heterocycles require multi-step protocols .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves coupling reactions between functionalized pyridine and acetamide precursors. For example:
- Step 1 : React 4-bromophenylacetic acid with a substituted amine (e.g., 3-phenyl-1,2,4-oxadiazol-5-amine) using carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at low temperatures (273 K) .
- Step 2 : Purify intermediates via extraction (e.g., NaHCO₃ wash) and recrystallization (e.g., methylene chloride slow evaporation) to isolate the acetamide derivative .
- Critical Conditions : Maintaining low temperatures during coupling, stoichiometric control of reagents, and pH adjustments during extraction are essential for minimizing side reactions and achieving yields >70% .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- 1H NMR : Peaks at δ ~13.30 (NH, amide) and δ 7.42–7.58 (aromatic protons) confirm the presence of functional groups .
- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and oxadiazolyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) validate spatial arrangements and packing stability .
Advanced Research Questions
Q. How do tautomeric equilibria (amine/imine forms) influence the compound’s reactivity in biological assays?
The compound exists in a 50:50 amine:imine tautomeric ratio, as observed via 1H NMR (δ 10.10–11.20 ppm for NH protons) . This equilibrium may affect binding affinity in enzyme inhibition studies:
- Imine Form : Enhanced electrophilicity could facilitate covalent interactions with nucleophilic residues (e.g., cysteine thiols).
- Amine Form : Hydrogen-bonding capacity might stabilize non-covalent interactions.
Researchers should use variable-temperature NMR or computational modeling (DFT) to assess tautomer dominance under physiological conditions .
Q. What strategies resolve contradictions in biological activity data caused by polymorphic or solvate forms?
- Polymorph Screening : Conduct crystallization trials in varied solvents (e.g., ethanol vs. DMSO) to identify stable forms. For example, hydrogen-bonded chains along [100] in the crystal lattice (observed in related acetamides) can influence solubility and bioavailability .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect solvate decomposition temperatures (e.g., mp >250°C in ), guiding formulation stability tests .
Q. How can catalytic methods (e.g., palladium-mediated cyclization) optimize the synthesis of the oxadiazole-pyridine core?
- Palladium Catalysis : Replace traditional coupling reagents with Pd(OAc)₂/Xantphos systems to form the 1,2,4-oxadiazole ring via nitroarene reductive cyclization. This method reduces step count and improves atom economy .
- CO Surrogates : Use formic acid derivatives to generate CO in situ, enabling safer and scalable reactions compared to gaseous CO .
Q. What intermolecular interactions dominate the compound’s crystallinity, and how do they impact material properties?
- Hydrogen Bonds : N–H⋯O interactions between amide groups create infinite chains along the [100] axis, enhancing thermal stability .
- Weak Interactions : C–H⋯F and π-π stacking (between phenyl rings) contribute to dense packing, which may correlate with reduced solubility. Mitigation strategies include co-crystallization with hydrophilic coformers .
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthetic Optimization | EDC-mediated coupling, Pd catalysis | Temperature, stoichiometry, solvent choice | |
| Structural Validation | X-ray crystallography, VT-NMR | Crystal growth conditions, tautomer analysis | |
| Polymorph Screening | DSC, TGA, solvent evaporation | Solvent polarity, cooling rates | |
| Biological Relevance | Docking studies, enzyme inhibition assays | pH, buffer composition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
